N-{4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopentanamine
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Overview
Description
N-({4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)CYCLOPENTANAMINE is a complex organic compound that features a tetrazole ring, a phenyl group, and a cyclopentylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)CYCLOPENTANAMINE typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an organic nitrile with sodium azide in the presence of a catalyst such as iodine or silica-supported sodium bisulfate.
Attachment of the Phenyl Group: The phenyl group is introduced through a [3+2] cycloaddition reaction between an aryl diazonium salt and trimethylsilyldiazomethane.
Coupling with Cyclopentylamine: The final step involves coupling the tetrazole-phenyl intermediate with cyclopentylamine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-({4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)CYCLOPENTANAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium azide in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azide derivatives.
Scientific Research Applications
N-({4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)CYCLOPENTANAMINE has several scientific research applications:
Medicinal Chemistry: It can act as a bioisostere for carboxylate groups, making it useful in drug design.
Materials Science: The compound’s unique structure allows it to be used in the development of new materials with specific electronic properties.
Biological Studies: It can be used to study receptor-ligand interactions due to its ability to stabilize electrostatic repulsion.
Mechanism of Action
The mechanism by which N-({4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)CYCLOPENTANAMINE exerts its effects involves binding to specific molecular targets. The tetrazole ring can interact with enzymes and receptors, modulating their activity. This interaction is facilitated by the compound’s ability to delocalize electrons, stabilizing the negative charge and enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-tetrazole: Shares the tetrazole ring but lacks the phenyl and cyclopentylamine groups.
Cyclopentylamine: Contains the cyclopentylamine moiety but lacks the tetrazole and phenyl groups.
Phenylhydrazine: Contains the phenyl group but lacks the tetrazole and cyclopentylamine groups.
Uniqueness
N-({4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)CYCLOPENTANAMINE is unique due to its combination of a tetrazole ring, phenyl group, and cyclopentylamine moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it suitable for various scientific applications .
Properties
Molecular Formula |
C19H21N5O |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-[[4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]cyclopentanamine |
InChI |
InChI=1S/C19H21N5O/c1-2-8-17(9-3-1)24-19(21-22-23-24)25-18-12-10-15(11-13-18)14-20-16-6-4-5-7-16/h1-3,8-13,16,20H,4-7,14H2 |
InChI Key |
ZJLNYOJIZGWMMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NCC2=CC=C(C=C2)OC3=NN=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
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